N-Benzyl-N-methyl-L-isoleucine

CAS No.:

Cat. No.: VC20419455

Molecular Formula: C14H21NO2

Molecular Weight: 235.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21NO2 |

|---|---|

| Molecular Weight | 235.32 g/mol |

| IUPAC Name | 2-[benzyl(methyl)amino]-3-methylpentanoic acid |

| Standard InChI | InChI=1S/C14H21NO2/c1-4-11(2)13(14(16)17)15(3)10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,16,17) |

| Standard InChI Key | UMCNRCSUWIPPOC-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)C(C(=O)O)N(C)CC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure

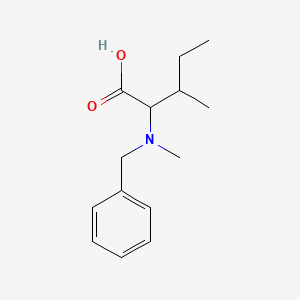

N-Benzyl-N-methyl-L-isoleucine is a chiral molecule with stereochemical specificity at the α- and β-carbon positions. Its IUPAC name, (2S,3S)-2-[benzyl(methyl)amino]-3-methylpentanoic acid, reflects the (S) configuration at both chiral centers . The benzyl group (C₆H₅CH₂) and methyl group (CH₃) are attached to the nitrogen atom, while the carboxylic acid moiety remains unmodified (Figure 1).

Table 1: Structural Descriptors of N-Benzyl-N-Methyl-L-Isoleucine

| Property | Value/Descriptor | Source |

|---|---|---|

| IUPAC Name | (2S,3S)-2-[benzyl(methyl)amino]-3-methylpentanoic acid | |

| SMILES | CCC@HC@@HN(C)CC1=CC=CC=C1 | |

| InChI Key | UMCNRCSUWIPPOC-AAEUAGOBSA-N | |

| Molecular Formula | C₁₄H₂₁NO₂ | |

| Molecular Weight | 235.32 g/mol |

Stereochemical Considerations

The (2S,3S) configuration ensures compatibility with enzymatic systems that recognize L-amino acid substrates. This stereochemistry is critical for its interactions with metalloaminopeptidases, as demonstrated in molecular docking studies .

Physicochemical Properties

Table 2: Physicochemical Profile

| Property | Observation | Source |

|---|---|---|

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| LogP (Partition Coeff.) | Estimated 2.1 (hydrophobic benzyl group) | |

| Stability | Stable at -20°C; sensitive to hydrolysis |

Synthesis and Characterization

Synthetic Route

The most efficient synthesis involves a three-component phospha-Mannich reaction, utilizing N-benzyl-isoleucine, formaldehyde, and formic acid under controlled conditions .

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 90°C | Maximizes imine formation |

| Reaction Time | 2 hours | Prevents over-alkylation |

| Solvent | Water/acetone | Enhances crystallization |

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of benzyl (δ 7.2–7.4 ppm) and methyl groups (δ 1.0–1.2 ppm) .

-

Mass Spectrometry: ESI-MS shows a prominent [M+H]⁺ peak at m/z 236.3 .

Applications in Biochemical Research

Enzyme Inhibition

N-Benzyl-N-methyl-L-isoleucine acts as a competitive inhibitor of metalloaminopeptidases, particularly human alanyl aminopeptidase (Ki = 102 nM) . Its benzyl group occupies the P1′ hydrophobic pocket, while the methylated amine disrupts zinc coordination in the active site .

Table 4: Inhibitory Activity Against Selected Enzymes

| Enzyme | Inhibition Constant (Ki) | Source |

|---|---|---|

| Human alanyl aminopeptidase | 102 nM | |

| Porcine leucine aminopeptidase | 450 nM | |

| Plant metallopeptidase | >1 µM |

Peptide Modification

The compound serves as a non-natural amino acid in peptide synthesis, conferring resistance to proteolytic degradation due to its N-alkylated structure .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume